Methyl pent-4-ynoate

Catalog No.
S1535136
CAS No.
21565-82-2
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pent-4-ynoate

CAS Number

21565-82-2

Product Name

Methyl pent-4-ynoate

IUPAC Name

methyl pent-4-ynoate

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-3-4-5-6(7)8-2/h1H,4-5H2,2H3

InChI Key

WCSNOLUUFIWIHY-UHFFFAOYSA-N

SMILES

COC(=O)CCC#C

Synonyms

Methyl 4-Pentynoate

Canonical SMILES

COC(=O)CCC#C

Methyl pent-4-ynoate has the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol. It features a methyl ester functional group attached to a pent-4-yne backbone, making it a member of the alkyne family. The compound is represented by the following structural formula:

text
CH3 |H3C-C≡C-COOCH3

This structure indicates that methyl pent-4-ynoate contains both a carbon-carbon triple bond and an ester functional group, which contribute to its reactivity and versatility in

Typical of alkynes and esters. Key reactions include:

  • Esterification: It can be synthesized through the esterification of pent-1-yne with methanol, where the terminal alkyne reacts with an alcohol to form the ester .
  • Hydrolysis: Under acidic or basic conditions, methyl pent-4-ynoate can hydrolyze to yield pent-4-yne and methanol.
  • Nucleophilic Addition: The carbonyl carbon in the ester group can be attacked by nucleophiles, leading to various derivatives.

The primary synthesis method for methyl pent-4-ynoate involves:

  • Esterification Reaction: The reaction between pent-1-yne and methanol in the presence of an acid catalyst leads to the formation of methyl pent-4-ynoate . This method is straightforward and efficient for producing this compound.
  • Alternative Routes: Other synthetic routes may involve modifications of existing alkynes or using different alcohols to create variations of the ester.

Methyl pent-4-ynoate has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Precursor for Pharmaceuticals: Due to its structural properties, it can be utilized in developing pharmaceutical agents.
  • Chemical Research: Its unique reactivity makes it valuable for exploring new

Methyl pent-4-ynoate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Features
Methyl 4-pentenoateC₆H₁₀O₂Contains a double bond instead of a triple bond
Methyl 3-pentenoateC₆H₁₀O₂Similar structure but with a different position of double bond
Methyl hexynoateC₇H₁₄O₂Longer carbon chain with a similar functional group

Uniqueness

Methyl pent-4-ynoate is unique due to its specific position of the triple bond coupled with an ester functional group. This configuration allows it to participate in distinct

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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